molecular formula C6H10IN3 B2878662 1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine CAS No. 2226182-33-6

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine

Cat. No.: B2878662
CAS No.: 2226182-33-6
M. Wt: 251.071
InChI Key: OYQTUTCGHMCRQI-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 2, an iodine atom at position 5, and a methanamine group at position 3. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

    Introduction of the Iodine Atom: The iodine atom is introduced at position 5 of the pyrazole ring through an iodination reaction. This can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst like silver nitrate.

    Addition of the Ethyl Group: The ethyl group is introduced at position 2 through an alkylation reaction. This can be done using an alkyl halide such as ethyl bromide in the presence of a base like potassium carbonate.

    Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group at position 3. This can be achieved through a nucleophilic substitution reaction using a suitable amine source such as methylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The iodine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Organolithium reagents, Grignard reagents, inert atmosphere.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of the original compound.

    Substitution: Pyrazole derivatives with substituted functional groups at position 5.

Scientific Research Applications

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the pyrazole ring structure and have similar chemical properties.

    Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms, imidazoles have similar reactivity and applications.

    Indoles: Although structurally different, indoles share some biological activities and are used in similar research applications.

Uniqueness

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine is unique due to the presence of the iodine atom at position 5, which imparts distinct chemical reactivity and biological properties. The combination of the ethyl group and methanamine group further enhances its versatility in various applications.

Properties

IUPAC Name

(2-ethyl-5-iodopyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3/c1-2-10-5(4-8)3-6(7)9-10/h3H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQTUTCGHMCRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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